molecular formula C12H15FO2 B14838006 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene

2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene

Cat. No.: B14838006
M. Wt: 210.24 g/mol
InChI Key: MJYOLVIUQCUKNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :

    Preparation of 1-Fluoro-3-isopropoxybenzene: This intermediate is synthesized by reacting 1-bromo-3-fluorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate.

    Cyclopropanation: The intermediate 1-Fluoro-3-isopropoxybenzene is then subjected to cyclopropanation using a cyclopropyl halide (e.g., cyclopropyl bromide) and a strong base like sodium hydride to introduce the cyclopropoxy group.

Chemical Reactions Analysis

2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various downstream effects, depending on the specific target and the context in which the compound is used .

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-cyclopropyloxy-1-fluoro-3-propan-2-yloxybenzene

InChI

InChI=1S/C12H15FO2/c1-8(2)14-11-5-3-4-10(13)12(11)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

MJYOLVIUQCUKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)OC2CC2

Origin of Product

United States

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